(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
Brand Name:
Vulcanchem
CAS No.:
127842-71-1
VCID:
VC21209781
InChI:
InChI=1S/C10H8F2O3/c11-10(12)15-8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H,(H,13,14)
SMILES:
C1=CC=C(C(=C1)C=CC(=O)O)OC(F)F
Molecular Formula:
C10H8F2O3
Molecular Weight:
214.16 g/mol
(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid
CAS No.: 127842-71-1
Cat. No.: VC21209781
Molecular Formula: C10H8F2O3
Molecular Weight: 214.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127842-71-1 |
|---|---|
| Molecular Formula | C10H8F2O3 |
| Molecular Weight | 214.16 g/mol |
| IUPAC Name | 3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H8F2O3/c11-10(12)15-8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H,(H,13,14) |
| Standard InChI Key | KLWSPVZYBMMDBR-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C(=O)O)OC(F)F |
| SMILES | C1=CC=C(C(=C1)C=CC(=O)O)OC(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)OC(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator